2-(Difluoromethoxy)-5-nitrobenzaldehyde
Overview
Description
2-(Difluoromethoxy)-5-nitrobenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzaldehyde core
Scientific Research Applications
2-(Difluoromethoxy)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde with potassium carbonate and potassium iodide in acetone under a nitrogen atmosphere . The mixture is refluxed, and bromomethyl cyclopropane is added to complete the reaction .
Industrial Production Methods
Industrial production methods for 2-(Difluoromethoxy)-5-nitrobenzaldehyde are not extensively documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group under appropriate conditions.
Major Products
Oxidation: 2-(Difluoromethoxy)-5-nitrobenzoic acid.
Reduction: 2-(Difluoromethoxy)-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the difluoromethoxy and nitro groups can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a nitro group.
2-(Trifluoromethoxy)-5-nitrobenzaldehyde: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-5-aminobenzaldehyde: Resulting from the reduction of the nitro group to an amine.
Uniqueness
2-(Difluoromethoxy)-5-nitrobenzaldehyde is unique due to the combination of the difluoromethoxy and nitro groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-(difluoromethoxy)-5-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-6(11(13)14)3-5(7)4-12/h1-4,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERTUMJMWKSDIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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